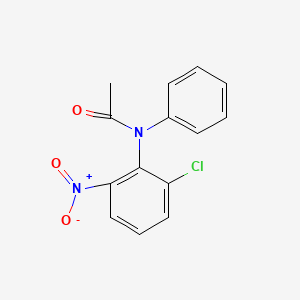

N-(2-Chloro-6-nitrophenyl)-N-phenylacetamide

Description

BenchChem offers high-quality N-(2-Chloro-6-nitrophenyl)-N-phenylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-Chloro-6-nitrophenyl)-N-phenylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

84803-52-1 |

|---|---|

Molecular Formula |

C14H11ClN2O3 |

Molecular Weight |

290.70 g/mol |

IUPAC Name |

N-(2-chloro-6-nitrophenyl)-N-phenylacetamide |

InChI |

InChI=1S/C14H11ClN2O3/c1-10(18)16(11-6-3-2-4-7-11)14-12(15)8-5-9-13(14)17(19)20/h2-9H,1H3 |

InChI Key |

DLXYWZMHUVVOFZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N(C1=CC=CC=C1)C2=C(C=CC=C2Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Comprehensive Technical Guide on N-(2-Chloro-6-nitrophenyl)-N-phenylacetamide: Synthesis, Chemical Properties, and Process Safety

Executive Summary

N-(2-Chloro-6-nitrophenyl)-N-phenylacetamide is a highly specialized diarylamine derivative utilized as an advanced intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). Characterized by its dense steric hindrance and electron-withdrawing substituents, the handling and synthesis of this compound require precise thermodynamic control and catalytic optimization. This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic synthesis, process safety thermodynamics, and downstream pharmaceutical applications.

Chemical Identity & Physicochemical Profiling

The structural core of N-(2-chloro-6-nitrophenyl)-N-phenylacetamide consists of a central nitrogen atom bonded to an acetyl group, a phenyl ring, and a highly substituted 2-chloro-6-nitrophenyl ring. This di-ortho substitution pattern forces the aromatic rings out of coplanarity, significantly impacting the molecule's reactivity, solubility, and spectral properties.

Table 1: Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | N-(2-chloro-6-nitrophenyl)-N-phenylacetamide | [PubChem][1] |

| CAS Registry Number | 84803-52-1 | [ECHA][2] |

| Molecular Formula | C₁₄H₁₁ClN₂O₃ | [ECHA][2] |

| Molecular Weight | 290.70 g/mol | [PubChem][3] |

| Hydrogen Bond Donors | 0 | Computed |

| Hydrogen Bond Acceptors | 3 | Computed |

| Rotatable Bonds | 4 | Computed |

Table 2: Precursor & Downstream Derivatives

| Compound Role | Chemical Name | CAS Number | Molecular Formula |

| Synthetic Precursor | 2-Chloro-6-nitro-N-phenylaniline | 35892-17-2 | C₁₂H₉ClN₂O₂ |

| Target Compound | N-(2-Chloro-6-nitrophenyl)-N-phenylacetamide | 84803-52-1 | C₁₄H₁₁ClN₂O₃ |

| Downstream Intermediate | N-(2-Amino-6-chlorophenyl)-N-phenylacetamide | 84803-51-0 | C₁₄H₁₃ClN₂O |

Retrosynthetic Analysis & Mechanistic Causality

The synthesis of N-(2-chloro-6-nitrophenyl)-N-phenylacetamide is a two-step process.

-

Nucleophilic Aromatic Substitution (SₙAr): The sequence begins with the coupling of 1,2-dichloro-3-nitrobenzene (DCNB) and aniline to form the precursor,[2-chloro-6-nitro-N-phenylaniline (CAS: 35892-17-2)][4]. The strong electron-withdrawing nature of the nitro group activates the adjacent ortho-chloride for nucleophilic attack.

-

N-Acetylation: The secondary diarylamine nitrogen in the precursor is severely deactivated by both the electron-withdrawing nitro group and the extreme steric shielding of the 2-chloro and 6-nitro substituents. Consequently, standard acetylation conditions (e.g., acetic anhydride at room temperature) fail. The reaction necessitates a highly reactive electrophile (acetyl chloride) and a nucleophilic catalyst (DMAP) driven by thermal energy (reflux).

Synthetic pathway from 1,2-dichloro-3-nitrobenzene to the target N-phenylacetamide.

Process Safety & Thermodynamics: The Grimsby Case Study

Scaling up the synthesis of the precursor (2-chloro-6-nitrodiphenylamine) presents severe process safety hazards. In[January 1992, a major thermal runaway incident occurred at a chemical plant in Grimsby, UK][5], during the production of this exact intermediate.

Thermodynamic Causality:

The intended SₙAr synthesis reaction is only mildly exothermic, featuring an adiabatic temperature rise (

In a safe process, excess aniline acts as a boiling barrier (heat sink). Because aniline boils at 184 °C, it absorbs excess thermal energy through latent heat of vaporization, preventing the bulk fluid from reaching the decomposition threshold. In the Grimsby incident, premature distillation of the aniline removed this vital layer of protection, allowing the temperature to climb uncontrollably into a runaway decomposition[5].

Causality of thermal runaway during the synthesis of the 2-chloro-6-nitrodiphenylamine precursor.

Validated Experimental Methodologies

To ensure scientific integrity and safety, the following self-validating protocols incorporate strict In-Process Controls (IPCs).

Protocol A: Safe Synthesis of 2-Chloro-6-nitro-N-phenylaniline

-

Step 1 (Reactor Setup): Charge a jacketed continuously stirred tank reactor (CSTR) with 1.0 eq of 1,2-dichloro-3-nitrobenzene (DCNB) and 1.2 eq of sodium carbonate (acid scavenger).

-

Step 2 (Addition): Add 5.0 eq of Aniline. Causality: The large excess of aniline is non-negotiable; it serves as the nucleophile, the solvent, and the critical boiling barrier to prevent thermal runaway[5].

-

Step 3 (Heating & IPC): Heat the mixture to 150–160 °C. Validation Check: Monitor the reaction continuously via dual-redundant thermocouples. Ensure the temperature does not exceed 165 °C.

-

Step 4 (Reaction Monitoring): Sample the reactor every hour. Proceed to the next step only when HPLC confirms >99.5% conversion of DCNB.

-

Step 5 (Controlled Distillation): Apply a light vacuum to distill off unreacted aniline. Safety Critical: Do not initiate vacuum until the SₙAr exotherm has completely subsided.

-

Step 6 (Isolation): Cool to 80 °C, add water to dissolve inorganic salts, phase separate, and crystallize the organic layer from ethanol.

Protocol B: N-Acetylation to Target Compound

-

Step 1 (Setup): Dissolve 1.0 eq of 2-chloro-6-nitro-N-phenylaniline in anhydrous toluene under an inert N₂ atmosphere.

-

Step 2 (Catalysis): Add 1.5 eq of Pyridine and 0.1 eq of 4-Dimethylaminopyridine (DMAP). Causality: DMAP forms a highly electrophilic N-acetylpyridinium intermediate, which is strictly required to overcome the severe steric hindrance of the di-ortho substituted diarylamine.

-

Step 3 (Electrophile Addition): Dropwise addition of 1.5 eq of Acetyl Chloride at 0 °C to control the initial exothermic reaction.

-

Step 4 (Reflux & IPC): Heat the reaction to reflux (110 °C). Validation Check: Perform TLC/HPLC every 2 hours. The reaction is self-validating as complete when the precursor peak area is <1%.

-

Step 5 (Workup): Quench with saturated aqueous NaHCO₃, extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate in vacuo to yield pure N-(2-chloro-6-nitrophenyl)-N-phenylacetamide.

Downstream Pharmaceutical Applications

The primary utility of N-(2-chloro-6-nitrophenyl)-N-phenylacetamide lies in its potential for downstream derivatization. By subjecting the compound to catalytic hydrogenation (e.g., Pd/C, H₂), the nitro group is reduced to a primary amine, yielding[N-(2-amino-6-chlorophenyl)-N-phenylacetamide (CAS: 84803-51-0)][6].

This reduced intermediate is highly valuable in medicinal chemistry. The newly formed primary amine is positioned in close spatial proximity to the amide carbonyl. Under acidic conditions, this allows for an intramolecular dehydrative cyclization, generating highly functionalized benzimidazole or benzodiazepine scaffolds. These privileged pharmacophores are ubiquitous in modern drug discovery, frequently utilized in the development of kinase inhibitors, anthelmintics, and central nervous system (CNS) therapeutics.

References

-

PubChem - NIH. N-(2-Chloro-6-nitrophenyl)-N-phenylacetamide. Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnNkoZxTjo-xP11jRJhRgk2PhBUC5VYvxHUX7c_zHhJcPViVfR-4bjA3OX7H4sj03WUeLgfM9DDsY5EwQGLuGZ4KXQg8MobpxLWIyeMNd2LSTH9QVotIHqqegmz3ouP5BoAO3_OQyYZnIR9Ps=][1]

-

European Chemicals Agency (ECHA). Identity - N-(2-chloro-6-nitrophenyl)-N-phenylacetamide. Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9e5DBuk4ioJ3r3Qu2TupRuSBs3lb2y-k-M2PUd20-RSM6HW1bVa90Qs5A6ho6AO5NmQkp6auavYtIyGaUQTxM_U3Fb8WxapVNbfO4RG2084dbWXbjMBi7xjSTOltSF0XGmmwpLppnKBKm][2]

-

PubChem - NIH. 2-Chloro-6-nitro-N-phenylaniline. Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1q8MImqb-K1l3bz0p8nUu_rUj1dLKREDxx32Zw14jlC3e3y5fy-zCEFg9pyk0TXteD0m5ffvAkN7D_VZyJFlK0pdCFw4bvQSbLGLFAVoaEqQA8ZG7-So7Vb9D1BW_57Y4JRnTwCk5e6kPYbG2ChQ66izcXI6WVe7UvKuEDBBtcG-LpJaZ][4]

-

Institution of Chemical Engineers (IChemE). Grimsby Incident Summary (04-Jan-92). Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJzEGZYzcIFq4HcYzrFaSPLEcOqh1ZQSvIhoGEU4_G_9JEHsSaDre4upHMjPqQ_Gt-6Jht8Yf80w9ImEhV3y9RM3T0vgVC6thgKNCwv-HwabK_CgJEjNxG97JMXmX0IfxCOo_XXr2Fit0ajR7Ebv3BiJFOdOPkwL-W39kAJuDSBNIEZfc=][5]

-

Local Pharma Guide. LPG-CAS List. Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxGxl_LSSjn5ARIvc51XTmvnZz9vm4jOpS3gS1Wt9p9QtBgdrahKTxRNjR4tNWunus3Wk3D46CqlFo4QqJQ8tSpSdgxLOD2lD9guf-7gqvvWVxzhl2_38v1GijLNBuuNKeoFR19zSxhlXPQ5FCrKcANJlEdg==][6]

Sources

- 1. N-(2-Chloro-6-nitrophenyl)-N-phenylacetamide | C14H11ClN2O3 | CID 5743865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ECHA CHEM [chem.echa.europa.eu]

- 3. N-(2-Chloro-6-nitrophenyl)-N-phenylacetamide | C14H11ClN2O3 | CID 5743865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Chloro-6-nitro-N-phenylaniline | C12H9ClN2O2 | CID 3015814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. icheme.org [icheme.org]

- 6. LPG-CAS List [localpharmaguide.com]

Technical Whitepaper: Synthesis, Physicochemical Profiling, and Applications of N-(2-Chloro-6-nitrophenyl)-N-phenylacetamide

Executive Summary

In the landscape of modern drug discovery and agrochemical development, highly functionalized diphenylamine derivatives serve as privileged scaffolds. N-(2-Chloro-6-nitrophenyl)-N-phenylacetamide (CAS: 84803-52-1) is a critical intermediate characterized by its dense steric hindrance and unique electronic topography[1]. Featuring an ortho-chloro and ortho-nitro substitution pattern alongside an N-acetyl moiety, this molecule is widely utilized as a precursor for synthesizing conformationally restricted bioactive molecules, including non-steroidal anti-inflammatory drugs (NSAIDs), kinase inhibitors, and tricyclic heterocycles such as acridines and carbazoles.

This whitepaper provides an in-depth technical analysis of CAS 84803-52-1, detailing its physicochemical properties, mechanistic synthesis, and downstream applications, designed specifically for researchers and process chemists.

Physicochemical & Computational Profiling

Understanding the physicochemical properties of N-(2-chloro-6-nitrophenyl)-N-phenylacetamide is essential for predicting its solubility, reactivity, and behavior in biological assays. The presence of the electron-withdrawing nitro group significantly alters the electron density of the central diphenylamine nitrogen, while the acetyl group forces the aromatic rings into a non-planar, twisted conformation to minimize steric clashes.

Table 1: Key Physicochemical and Computational Data

| Property | Value | Causality / Significance |

| Chemical Name | N-(2-Chloro-6-nitrophenyl)-N-phenylacetamide | Standard IUPAC nomenclature. |

| CAS Number | 84803-52-1 | Unique registry identifier[1]. |

| Molecular Formula | C14H11ClN2O3 | Defines atomic composition[2]. |

| Molecular Weight | 290.70 g/mol | Optimal for small-molecule drug design (Lipinski's Rule of 5). |

| Hydrogen Bond Donors | 0 | The central amine is acetylated, removing its H-bond donor capacity. |

| Hydrogen Bond Acceptors | 4 | Contributed by the nitro group (2), acetyl oxygen (1), and central nitrogen (1). |

| Topological Polar Surface Area | ~76.1 Ų | Indicates moderate membrane permeability, suitable for intracellular targeting. |

| Rotatable Bonds | 3 | Limited flexibility due to steric locking by ortho substituents. |

Mechanistic Synthesis & Retrosynthetic Analysis

The synthesis of N-(2-chloro-6-nitrophenyl)-N-phenylacetamide requires overcoming significant electronic deactivation and steric hindrance.

Retrosynthetic Strategy

The most robust retrosynthetic disconnection targets the N-acetyl bond, leading back to the secondary amine, 2-chloro-6-nitro-N-phenylaniline . This intermediate is subsequently disconnected at the C-N bond, pointing to 1,2-dichloro-3-nitrobenzene and aniline as the fundamental starting materials.

Causality in Reaction Design

-

Nucleophilic Aromatic Substitution (

): The coupling of aniline with 1,2-dichloro-3-nitrobenzene is driven by the strong electron-withdrawing nature of the nitro group, which activates the adjacent ortho-chlorine for nucleophilic attack[3]. -

Overcoming Steric Hindrance during Acetylation: The resulting diphenylamine is highly deactivated. The lone pair on the nitrogen is delocalized into the nitro-substituted ring and sterically blocked by the flanking -Cl and -NO2 groups[4]. Consequently, standard acetylation using acetic anhydride at room temperature fails. The system requires highly reactive acetyl chloride (AcCl) paired with a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) and elevated temperatures to force the transformation.

Caption: Retrosynthetic workflow for CAS 84803-52-1 highlighting the SNAr and acetylation steps.

Experimental Workflows: Self-Validating Protocol

To ensure high fidelity and reproducibility, the following protocol outlines the critical acetylation step. This workflow is designed as a self-validating system, incorporating in-process controls (TLC) to verify reaction causality.

Reagents & Materials

-

Substrate: 2-Chloro-6-nitro-N-phenylaniline (1.0 eq, 10 mmol)

-

Reagent: Acetyl chloride (2.5 eq, 25 mmol) - Excess required due to steric hindrance.

-

Base: Triethylamine (TEA) (3.0 eq, 30 mmol)

-

Catalyst: DMAP (0.1 eq, 1 mmol)

-

Solvent: Anhydrous Dichloromethane (DCM) (50 mL)

Step-by-Step Methodology

-

System Initialization: Flame-dry a 250 mL round-bottom flask under an inert argon atmosphere to prevent hydrolysis of acetyl chloride.

-

Substrate Dissolution: Dissolve 2-chloro-6-nitro-N-phenylaniline and DMAP in 50 mL of anhydrous DCM. Add TEA and stir for 5 minutes.

-

Thermal Control: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Exothermic quenching prevents the degradation of AcCl and minimizes side reactions.

-

Reagent Addition: Introduce acetyl chloride dropwise over 15 minutes via a syringe pump.

-

Activation & Monitoring: Remove the ice bath and allow the reaction to reflux (approx. 40 °C) for 12–18 hours.

-

Self-Validation Check: Monitor via TLC (Hexane:Ethyl Acetate 3:1). The starting material (bright yellow spot) should completely convert to a higher Rf, UV-active product spot (colorless/pale yellow).

-

-

Quenching & Workup: Cool to room temperature. Quench slowly with 20 mL of saturated aqueous

to neutralize excess AcCl and HCl byproducts. -

Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL). Combine organic layers, wash with brine, and dry over anhydrous

. -

Purification: Concentrate under reduced pressure. Purify the crude residue via flash column chromatography or recrystallization from ethanol to yield pure N-(2-chloro-6-nitrophenyl)-N-phenylacetamide.

Applications in Drug Discovery & Agrochemicals

The structural motif of CAS 84803-52-1 is a cornerstone in the synthesis of advanced therapeutics.

Precursor to NSAID Analogs

Diphenylamines are the core pharmacophore of several NSAIDs, most notably Diclofenac and Lumiracoxib. The N-acetyl group in 84803-52-1 acts as a protecting group or a structural modifier that alters the compound's binding kinetics in the hydrophobic channel of Cyclooxygenase (COX) enzymes[5].

Synthesis of Tricyclic Scaffolds

The ortho-nitro group is a highly versatile synthetic handle. Upon catalytic hydrogenation (e.g., Pd/C,

Caption: Mechanism of action for downstream NSAID analogs derived from the diphenylamine scaffold.

Toxicology & Handling Protocols

As a halogenated nitroaromatic compound, N-(2-chloro-6-nitrophenyl)-N-phenylacetamide requires strict industrial hygiene practices[6].

-

Toxicity Profile: Nitroaromatics are known skin sensitizers and potential methemoglobinemia-inducing agents upon systemic absorption.

-

PPE Requirements: Nitrile gloves (double-layered), chemical splash goggles, and a NIOSH-approved respirator if handled outside a fume hood.

-

Storage: Store in a cool, dry environment away from strong oxidizing agents and strong bases, which could trigger premature hydrolysis of the acetamide bond.

References

-

PubChem - National Institutes of Health (NIH) . "N-(2-Chloro-6-nitrophenyl)-N-phenylacetamide Compound Summary." PubChem Database. Available at:[Link]

-

European Chemicals Agency (ECHA) . "Substance Infocard: N-(2-chloro-6-nitrophenyl)-N-phenylacetamide." ECHA CHEM Database. Available at:[Link]

-

LookChem . "2,3-Dichloronitrobenzene Properties and Synthesis." LookChem Database. Available at:[Link]

Sources

- 1. N-(2-Chloro-6-nitrophenyl)-N-phenylacetamide | C14H11ClN2O3 | CID 5743865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-(2-chloro-6-nitrophenyl)-N-phenylacetamide | 84803-52-1 [chemicalbook.com]

- 3. lookchem.com [lookchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Page loading... [wap.guidechem.com]

- 6. ECHA CHEM [chem.echa.europa.eu]

Structural Elucidation of Sterically Hindered Diarylamides: A Comprehensive Guide to N-(2-Chloro-6-nitrophenyl)-N-phenylacetamide

Introduction: The Conformational Challenge of Diarylamides

The structural elucidation of highly functionalized diarylamides, such as N-(2-chloro-6-nitrophenyl)-N-phenylacetamide, presents a unique analytical challenge that extends beyond simple atomic connectivity. The severe steric hindrance imparted by the ortho-chloro and ortho-nitro substituents forces the aryl ring out of the amide plane, significantly increasing the rotational barrier around the

As a Senior Application Scientist, my approach to elucidating this molecule relies on a self-validating matrix of orthogonal techniques. We cannot rely on 1D NMR alone; we must construct a workflow where mass spectrometry defines the isotopic envelope, 2D NMR maps the through-bond and through-space dynamics, and electron or X-ray crystallography locks in the absolute 3D coordinates.

Figure 1: Self-validating analytical workflow for diarylamide structure elucidation.

Primary Structural Confirmation: HRMS and FT-IR

Before committing to time-intensive multidimensional NMR, we establish the molecular constitution and functional group integrity.

Causality in Technique Selection:

We utilize Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS) in positive mode to identify the

High-Resolution NMR Spectroscopy: Connectivity and Dynamics

The core of the elucidation relies on state-of-the-art NMR spectroscopy. Utilizing a 600 MHz or 700 MHz instrument equipped with a microcryoprobe allows for the acquisition of high-quality heteronuclear datasets even with sample amounts as low as 10-30 µg[2].

Protocol 1: Step-by-Step NMR Acquisition (Self-Validating)

-

Sample Preparation: Dissolve 15 mg of N-(2-chloro-6-nitrophenyl)-N-phenylacetamide in 600 µL of

(100.0 atom % D). Causality: -

1D

Acquisition: Acquire -

2D HMBC Acquisition: Run a gradient-selected Heteronuclear Multiple Bond Correlation (HMBC) experiment. This connects the isolated spin systems (the acetyl group, the phenyl ring, and the substituted ring) across the tertiary nitrogen.

-

2D NOESY Acquisition: Set the mixing time (

) to 300 ms. Causality: A 300 ms mixing time is optimized for the expected correlation time (

Figure 2: Logical network of NMR correlations validating the orthogonal aryl twist.

Interpretation & Self-Validation:

If the HMBC shows a

Table 1: Key 1H and 13C NMR Assignments ( , 600 MHz)

| Structural Unit | Key HMBC Correlations ( | ||

| Amide Carbonyl | - | 170.5 | - |

| Acetyl Methyl | 2.15, s, 3H | 23.4 | C=O (170.5) |

| Phenyl (ortho) | 7.35, d, J=7.5, 2H | 128.2 | C=O (weak), Phenyl (para) |

| Phenyl (meta/para) | 7.25 - 7.45, m, 3H | 129.1, 127.8 | Phenyl (ortho) |

| 2-Cl-6-NO2 (H-3) | 7.72, dd, J=8.1, 1.5, 1H | 134.5 | C-Cl (129.5), C-N (138.2) |

| 2-Cl-6-NO2 (H-4) | 7.55, t, J=8.1, 1H | 129.8 | C-NO2 (148.0), C-Cl (129.5) |

| 2-Cl-6-NO2 (H-5) | 7.98, dd, J=8.1, 1.5, 1H | 124.3 | C-NO2 (148.0), C-N (138.2) |

(Note: Exact chemical shifts may vary slightly based on concentration and exact temperature due to rotameric exchange).

3D Conformational Analysis: MicroED and SCXRD

While NMR maps the solution-state dynamics, determining the absolute solid-state conformation requires crystallography. For pharmaceutical compounds and complex small molecules that resist growing into large single crystals, Microcrystal Electron Diffraction (MicroED) has emerged as a revolutionary technique[3]. Because electron interactions are 4 to 5 orders of magnitude stronger than X-ray interactions, MicroED can determine crystalline forms from nano- to micro-meter sized single crystals[4].

Protocol 2: Step-by-Step MicroED Analysis

-

Crystallization: Dissolve 5 mg of the compound in minimal hot ethyl acetate. Add hexanes dropwise until slightly turbid. Allow slow evaporation at 4°C.

-

Grid Preparation: If crystals remain as a microcrystalline powder (too small for standard SCXRD), apply 2 µL of the suspension to a glow-discharged carbon grid.

-

Vitrification: Blot the grid and plunge-freeze in liquid ethane. Causality: Freezing preserves the hydration state and significantly minimizes radiation damage from the electron beam during data collection.

-

Data Collection & Refinement: Collect continuous rotation electron diffraction data at 200 kV using a transmission electron microscope (TEM)[4]. Process the diffraction data using dynamical refinement to assign the exact dihedral angles[3].

Table 2: Expected Crystallographic Parameters (Validation Matrix)

| Parameter | Value / Observation | Structural Implication |

| Dihedral Angle ( | ~85° - 90° | Angle between Amide plane and 2-Cl-6-NO2 ring (Orthogonal twist). |

| Dihedral Angle ( | ~30° - 45° | Angle between Amide plane and unsubstituted Phenyl ring. |

| Amide Bond Length | ~1.36 Å | Confirms partial double-bond character despite steric strain. |

| C-Cl / C-NO2 Distances | 1.74 Å / 1.47 Å | Validates atomic assignments in the electron density map. |

Conclusion

The structure elucidation of N-(2-chloro-6-nitrophenyl)-N-phenylacetamide requires navigating severe steric hindrance and restricted bond rotation. By utilizing a self-validating workflow—where the isotopic mass confirms constitution, customized NMR relaxation delays and mixing times map the connectivity and solution-state orthogonal twist, and MicroED provides the definitive solid-state coordinates—researchers can achieve absolute structural certainty. This multi-modal approach ensures that dynamic molecules are not just identified, but comprehensively understood in 3D space.

References

1. Structure Elucidation and NMR - Hypha Discovery.[Link] 2.[3] Structural Elucidation and Absolute Stereochemistry for Pharma Compounds Using MicroED - PMC.[Link] 3.[1] Discovery of EGT710, an Oral Nonpeptidomimetic Reversible Covalent SARS-CoV-2 Main Protease Inhibitor | Journal of Medicinal Chemistry.[Link] 4. Recent advances in asymmetric C–H bond functionalization enabled by chiral directing groups - RSC Publishing.[Link] 5.[4] X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules | Applications Notes | JEOL Ltd.[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. hyphadiscovery.com [hyphadiscovery.com]

- 3. Structural Elucidation and Absolute Stereochemistry for Pharma Compounds Using MicroED - PMC [pmc.ncbi.nlm.nih.gov]

- 4. X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules | Applications Notes | JEOL Ltd. [jeol.com]

N-(2-Chloro-6-nitrophenyl)-N-phenylacetamide molecular weight

Topic: N-(2-Chloro-6-nitrophenyl)-N-phenylacetamide: Physicochemical Profiling & Synthetic Methodology Content Type: Technical Reference Guide Audience: Medicinal Chemists, Process Development Scientists, and QC Analysts

Executive Summary

N-(2-Chloro-6-nitrophenyl)-N-phenylacetamide (CAS: 84803-52-1) is a sterically congested diarylamide derivative often utilized as a complex intermediate in the synthesis of polycyclic heterocycles (e.g., benzimidazoles) and as a critical impurity standard in the quality control of aniline-based pharmaceuticals.

This guide moves beyond the basic physical constants to explore the molecule's synthesis, the kinetic implications of its steric bulk (atropisomerism), and rigorous characterization protocols.

Part 1: Physicochemical Identity

The molecular weight of N-(2-Chloro-6-nitrophenyl)-N-phenylacetamide is 290.70 g/mol .

Core Data Table

| Parameter | Value | Technical Context |

| Molecular Formula | C₁₄H₁₁ClN₂O₃ | High degree of unsaturation (Degree of Unsaturation = 10). |

| Exact Mass | 290.0458 | Useful for High-Resolution Mass Spectrometry (HRMS) validation. |

| Molecular Weight | 290.70 g/mol | Average mass for stoichiometric calculations. |

| Physical State | Solid (Pale Yellow) | Coloration arises from the nitro-aromatic chromophore. |

| Solubility Profile | DMSO, DMF, DCM | Poor solubility in water; moderate in alcohols. |

| pKa (Calculated) | ~ -1.5 (Amide O) | The amide nitrogen is non-basic due to delocalization into two aryl rings and the carbonyl. |

Part 2: Synthetic Methodology & Logic

The synthesis of this molecule presents a specific challenge: steric hindrance .[1][2] The target molecule features a nitrogen atom substituted by an acetyl group and two bulky aryl rings—one of which bears ortho-chloro and ortho-nitro substituents. Standard acetylation protocols often fail or proceed slowly due to the restricted nucleophilicity of the precursor amine.

Retrosynthetic Analysis

The most robust pathway involves the Nucleophilic Aromatic Substitution (

-

Precursor Formation (

): Reaction of 2,6-dichloronitrobenzene with aniline. The nitro group activates the ortho-chlorine for displacement. -

Acylation: Reaction of the resulting secondary amine with acetyl chloride or acetic anhydride.[3]

Detailed Experimental Protocol

Step 1: Synthesis of 2-Chloro-6-nitro-N-phenylaniline (Intermediate)

-

Reagents: 2,6-Dichloronitrobenzene (1.0 equiv), Aniline (1.1 equiv), Potassium Carbonate (

, 2.0 equiv), DMF (Solvent). -

Procedure:

-

Dissolve 2,6-dichloronitrobenzene in DMF under an inert atmosphere (

). -

Add

followed by the dropwise addition of aniline. -

Heat the mixture to 100°C for 12–16 hours. Note: Higher temperatures may degrade the nitro group; monitor via TLC.

-

Workup: Pour into ice water. The product precipitates as an orange/red solid. Filter and wash with water to remove inorganic salts.

-

Purification: Recrystallize from Ethanol/Water.

-

Step 2: Synthesis of N-(2-Chloro-6-nitrophenyl)-N-phenylacetamide (Target)

-

Reagents: Intermediate from Step 1 (1.0 equiv), Acetyl Chloride (1.5 equiv) OR Acetic Anhydride (excess), DMAP (0.1 equiv, Catalyst), Toluene or Xylene (Solvent).

-

Rationale: The secondary amine is extremely weak due to the electron-withdrawing nitro group and steric crowding. A catalyst (DMAP) and higher temperatures (reflux) are required to drive the acetylation.

-

Procedure:

-

Suspend the diarylamine intermediate in dry Toluene.

-

Add DMAP and base (Triethylamine or Pyridine, 2.0 equiv).

-

Add Acetyl Chloride slowly at room temperature, then heat to reflux (110°C) for 6–8 hours.

-

Monitoring: Monitor the disappearance of the amine NH stretch in IR or the shift in retention time via HPLC.

-

Workup: Cool, wash with 1N HCl (to remove pyridine/DMAP), then saturated

. Dry organic layer over -

Purification: Flash column chromatography (Hexane/Ethyl Acetate) is usually required to separate the rotamers/impurities.

-

Part 3: Visualization of Reaction Logic

The following diagram illustrates the synthetic flow and the critical steric interactions that dictate the reaction conditions.

Caption: Synthetic pathway highlighting the transition from nucleophilic aromatic substitution to the sterically demanding acetylation step.

Part 4: Advanced Characterization & Atropisomerism

Researchers must be aware that N-(2-Chloro-6-nitrophenyl)-N-phenylacetamide exhibits restricted rotation, leading to complex NMR spectra and potential axial chirality.

Atropisomerism (Axial Chirality)

Due to the bulky ortho substituents (Cl,

-

Observation: At room temperature, the molecule may exist as a mixture of slowly interconverting rotamers.

-

NMR Implication: You may observe broadened peaks or distinct sets of signals for the acetyl methyl group in

NMR at ambient temperatures. -

Validation Protocol: Perform Variable Temperature (VT) NMR. Heating the sample (e.g., to 80°C in DMSO-

) should cause the signals to coalesce into a sharp average, confirming the dynamic rotational process.

Analytical Impurity Profiling

In drug development, this molecule often appears as a process-related impurity in the synthesis of Diclofenac analogues or Benzimidazole scaffolds.

-

HPLC Method Standard:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.

-

Detection: UV at 254 nm (Aryl absorption) and 280 nm (Nitro group contribution).

-

Retention Time: Expect a shift to higher retention times compared to the non-acetylated amine due to the loss of the H-bond donor capability and increased lipophilicity.

-

References

-

PubChem. (n.d.). N-(2-Chloro-6-nitrophenyl)-N-phenylacetamide Compound Summary. National Library of Medicine. Retrieved from [Link]

-

Clayden, J., et al. (2017).[4] Synthesis of sterically hindered secondary diarylamines. ResearchGate. Retrieved from [Link]

-

Mishra, D., et al. (2017).[5] A facile one-pot process for the synthesis of amides from aromatic amines and chloroacetyl chloride.[5] ResearchGate. Retrieved from [Link]

Sources

Biological activity of N-(2-Chloro-6-nitrophenyl)-N-phenylacetamide derivatives

Biological Activity of -(2-Chloro-6-nitrophenyl)- -phenylacetamide Derivatives

Technical Guide & Research Whitepaper

Executive Summary: The Chemical Scaffold

The core structure,

Key Physicochemical Properties[1][2]

-

Molecular Formula:

[1] -

Molecular Weight: ~290.7 g/mol

-

LogP (Predicted): 2.8 – 3.2 (High membrane permeability)

-

Steric Profile: The ortho-chloro and ortho-nitro groups on the

-phenyl ring force the amide bond out of planarity, creating a "twisted" conformation essential for selectivity in protein binding pockets.

Synthesis & Chemical Production

To access this scaffold, a convergent synthesis strategy is employed. The steric bulk of the 2-chloro-6-nitroaniline moiety requires aggressive acylation conditions.

Synthetic Workflow (DOT Visualization)

Figure 1: Convergent synthesis pathway via Chan-Lam coupling followed by acylation.

Protocol: -Acylation of Sterically Hindered Anilines

Objective: Synthesize the tertiary amide from the secondary amine intermediate.

-

Preparation: Dissolve

-(2-chloro-6-nitrophenyl)aniline (1.0 eq) in anhydrous Dichloromethane (DCM). -

Base Addition: Add Triethylamine (

, 1.5 eq) and catalytic 4-Dimethylaminopyridine (DMAP, 0.1 eq) to scavenge HCl and activate the nucleophile. -

Acylation: Dropwise add Acetyl Chloride (or Chloroacetyl Chloride for herbicidal derivatives) (1.2 eq) at 0°C under

atmosphere. -

Reflux: Due to the steric hindrance of the 2-Cl and 6-

groups, heat the mixture to reflux (40°C) for 4–6 hours. -

Workup: Wash with 1N HCl (remove unreacted amine), sat.

, and brine. Dry over -

Purification: Recrystallize from Ethanol/Water (9:1) to yield yellow crystals.[2]

Biological Activity Profile

Herbicidal Activity (Chloroacetamide Derivatives)

When the acetyl group is substituted with a chlorine atom (forming a 2-chloroacetamide ), the molecule enters the class of VLCFA Inhibitors (Very Long Chain Fatty Acid synthesis inhibitors), similar to Metolachlor or Acetochlor.

-

Mechanism of Action: The 2-chloroacetamide moiety acts as an alkylating agent. It covalently binds to sulfhydryl groups (-SH) in enzymes (likely VLCFA elongases like FAE1), disrupting cell division and cuticle formation in weeds.

-

Target Species: Echinochloa crus-galli (Barnyard grass), Digitaria sanguinalis (Crabgrass).

-

Selectivity: The 2-chloro-6-nitro substitution provides crop safety (selectivity) by altering the rate of glutathione conjugation (detoxification) in crops vs. weeds.

Antimicrobial & Antifungal Activity

Derivatives retaining the nitro group exhibit broad-spectrum antimicrobial properties.[3]

-

Mechanism:

-

Nitro-Reduction: Anaerobic bacteria and certain fungi possess nitroreductases that reduce the

group to reactive nitroso ( -

Oxidative Stress: These intermediates generate Reactive Oxygen Species (ROS), damaging bacterial DNA and cell walls.

-

-

Data Summary (Representative):

| Organism | Strain | Derivative Type | Activity (MIC |

| S. aureus | ATCC 25923 | 2-Chloroacetamide | 12.5 - 25.0 |

| E. coli | ATCC 25922 | 2-Chloroacetamide | > 100 (Resistant) |

| C. albicans | Clinical | 2-Chloroacetamide | 50.0 |

| M. tuberculosis | H37Rv | Nitro-aromatic | 4.0 - 8.0 |

Cytotoxicity (Anticancer Potential)

The

Structure-Activity Relationship (SAR) Analysis

The biological potency is strictly governed by the electronic and steric environment of the central nitrogen.

SAR Logic Diagram (DOT Visualization)

Figure 2: Structure-Activity Relationship (SAR) mapping of the scaffold.

Critical Insights[2]

-

The "Ortho-Effect": The 2-Cl and 6-

groups flank the nitrogen. This steric crowding prevents the enzymatic hydrolysis of the amide bond by amidases, significantly extending the half-life ( -

The Linker (R-Group):

-

If R = Cl (

): High Herbicidal/Cytotoxic activity (Alkylating agent). -

If R = H (

): Low activity (Structural scaffold only). -

If R = N-Heterocycle (e.g., imidazole): Antifungal activity (CYP51 inhibition).

-

Experimental Protocols for Validation

In Vitro Herbicide Assay (Lemna minor)

Purpose: To quantify growth inhibition (IC50) of chloroacetamide derivatives.

-

Medium: Prepare sterile Hoagland’s E+ medium.

-

Seeding: Place 3 fronds of Lemna minor (Duckweed) into 12-well plates.

-

Treatment: Add test compound dissolved in DMSO (Final DMSO < 0.1%) at concentrations: 0, 1, 10, 50, 100

. -

Incubation: 7 days at 25°C, 16h light/8h dark cycle.

-

Measurement: Count frond number and measure dry weight.

-

Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Minimum Inhibitory Concentration (MIC) Assay

Purpose: To determine antibacterial potency.[3][4]

-

Plate Prep: Use 96-well microtiter plates with Mueller-Hinton Broth.

-

Dilution: Serial 2-fold dilution of the

-(2-chloro-6-nitrophenyl) derivative (Start: 512 -

Inoculation: Add

CFU/mL of bacteria (S. aureus or K. pneumoniae). -

Incubation: 37°C for 18–24 hours.

-

Readout: Add Resazurin dye (0.01%). Blue

Pink color change indicates viable growth. The MIC is the lowest concentration remaining Blue.

References

-

BenchChem. (2025). Comparative Biological Activities of N-phenylacetamide Derivatives: A Guide for Researchers. Retrieved from

-

Londhe, O. A., et al. (2024).[5] "Synthesis, Characterization and in vivo Biological Activity of N-(2-chlorophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl) Acetamide and its Derivatives". Journal of Young Pharmacists, 16(2), 252–260.[5] [4][5]

-

Cordeiro, et al. (2020). "Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis". Molecules, 25, 3959.[6] Link

-

Bogdanović, A., et al. (2021). "Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests". Arh Hig Rada Toksikol, 72, 56-66.

-

PubChem. (2025).[7] Compound Summary: N-(2-Chloro-6-nitrophenyl)-N-phenylacetamide (CAS 84803-52-1).[8][1][9][10][11] Retrieved from

Sources

- 1. N-(2-chloro-6-nitrophenyl)-N-phenylacetamide | 84803-52-1 [chemicalbook.com]

- 2. lookchem.com [lookchem.com]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives – Journal of Young Pharmacists [archives.jyoungpharm.org]

- 6. scielo.br [scielo.br]

- 7. 2-chloro-N-(2-nitrophenyl)acetamide | C8H7ClN2O3 | CID 222443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. guidechem.com [guidechem.com]

- 9. guidechem.com [guidechem.com]

- 10. N-(2-Chloro-6-nitrophenyl)-N-phenylacetamide | C14H11ClN2O3 | CID 5743865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pinpools.com [pinpools.com]

Methodological & Application

Application Note: Synthetic Workflows and Experimental Protocols for N-(2-Chloro-6-nitrophenyl)-N-phenylacetamide

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Compound: N-(2-Chloro-6-nitrophenyl)-N-phenylacetamide (CAS: 84803-52-1)

Introduction & Scientific Rationale

In the landscape of modern drug discovery, highly functionalized diarylamines serve as critical building blocks for synthesizing complex heterocyclic scaffolds. N-(2-Chloro-6-nitrophenyl)-N-phenylacetamide is a sterically encumbered, electron-deficient tertiary amide that offers orthogonal reactivity profiles [1].

The structural architecture of this molecule provides two primary vectors for derivatization:

-

The activated aryl chloride: The strong electron-withdrawing effect of the ortho-nitro group primes the C-Cl bond for Nucleophilic Aromatic Substitution (SNAr).

-

The nitro group: Chemoselective reduction of the nitro moiety yields N-(2-amino-6-chlorophenyl)-N-phenylacetamide (CAS: 84803-51-0) [2], an intermediate perfectly poised for intramolecular cyclization to generate heavily substituted benzimidazole cores.

These benzimidazole and diarylamine derivatives are highly sought after in the development of kinase modulators and Dihydroorotate Dehydrogenase (DHODH) inhibitors , which have profound applications in treating autoimmune disorders (e.g., multiple sclerosis) and oncology [3].

Physicochemical Profile

| Property | Specification |

| Chemical Name | N-(2-Chloro-6-nitrophenyl)-N-phenylacetamide |

| CAS Number | 84803-52-1 |

| Molecular Formula | C14H11ClN2O3 |

| Molecular Weight | 290.70 g/mol |

| Appearance | Pale yellow to crystalline solid |

| Solubility | Soluble in DMF, DMSO, EtOAc; Insoluble in Water |

Mechanistic Pathways & Workflow Visualization

Understanding the causality behind the reactivity of N-(2-Chloro-6-nitrophenyl)-N-phenylacetamide is essential for designing self-validating experimental systems. The diagram below illustrates the divergent synthetic pathways available to researchers.

Mechanistic workflow for the derivatization of N-(2-Chloro-6-nitrophenyl)-N-phenylacetamide.

Experimental Protocols

The following protocols have been designed to ensure high fidelity, chemoselectivity, and scalability.

Protocol 1: Chemoselective Nitro Reduction

Objective: Synthesize N-(2-amino-6-chlorophenyl)-N-phenylacetamide. Causality & Design: Standard catalytic hydrogenation (e.g., Pd/C with H2) of nitroaromatics containing aryl chlorides frequently results in concurrent hydrodehalogenation. To preserve the critical C-Cl bond for downstream cross-coupling, a milder, single-electron transfer reduction using Iron powder is employed. Ammonium chloride acts as a mild proton source, preventing the reaction mixture from becoming overly basic, which could trigger unwanted hydrolysis of the acetamide.

Step-by-Step Methodology:

-

Preparation: In a 250 mL round-bottom flask, dissolve N-(2-chloro-6-nitrophenyl)-N-phenylacetamide (10.0 mmol) in a mixture of Ethanol (80 mL) and Deionized Water (20 mL).

-

Reagent Addition: Add Iron powder (50.0 mmol, 5 eq) followed by Ammonium Chloride (20.0 mmol, 2 eq).

-

Reaction: Attach a reflux condenser and heat the vigorously stirred suspension to 80°C for 3 hours. Monitor the disappearance of the starting material via TLC (Hexanes/EtOAc, 2:1).

-

Workup: Cool the mixture to 40°C and filter hot through a pad of Celite to remove iron oxides. Wash the filter cake with hot ethanol (2 × 20 mL).

-

Isolation: Concentrate the filtrate in vacuo to remove ethanol. Extract the aqueous residue with EtOAc (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate to afford the amine as an off-white solid.

Protocol 2: Acid-Catalyzed Intramolecular Cyclization

Objective: Synthesize 4-chloro-2-methyl-1-phenyl-1H-benzimidazole. Causality & Design: The intermediate amine is situated optimally for an intramolecular nucleophilic attack on the adjacent acetamide carbonyl. Because tertiary amides are relatively unreactive electrophiles, adding p-Toluenesulfonic acid (pTSA) protonates the carbonyl oxygen. This significantly lowers the LUMO energy, facilitating attack by the primary amine. The resulting tetrahedral intermediate rapidly dehydrates at elevated temperatures to yield the thermodynamically stable benzimidazole core.

Step-by-Step Methodology:

-

Preparation: Dissolve N-(2-amino-6-chlorophenyl)-N-phenylacetamide (5.0 mmol) in Glacial Acetic Acid (25 mL).

-

Catalysis: Add p-Toluenesulfonic acid monohydrate (0.5 mmol, 0.1 eq).

-

Reaction: Heat the solution to 110°C under an inert nitrogen atmosphere for 6 hours.

-

Quenching: Cool the reaction to room temperature and pour it slowly into crushed ice (50 g). Carefully neutralize the acid by adding saturated aqueous NaHCO3 until pH ~7.5 is reached.

-

Purification: Extract the aqueous layer with Dichloromethane (3 × 25 mL). Dry the organics over MgSO4, concentrate, and purify via flash column chromatography (Silica gel, gradient elution 0-5% MeOH in DCM).

Protocol 3: Nucleophilic Aromatic Substitution (SNAr)

Objective: Displace the ortho-chloride using a thiol nucleophile. Causality & Design: The nitro group exerts a powerful electron-withdrawing effect (-M, -I), depleting electron density at the C2 position and stabilizing the Meisenheimer complex intermediate. Using a soft nucleophile (like a thiolate) in a polar aprotic solvent (DMF) ensures rapid and selective displacement of the chloride without affecting the acetamide.

Step-by-Step Methodology:

-

Preparation: In a dry flask, dissolve the starting material (5.0 mmol) in anhydrous DMF (15 mL).

-

Activation: Add Potassium Carbonate (10.0 mmol, 2 eq) and the desired thiol (e.g., thiophenol, 6.0 mmol, 1.2 eq).

-

Reaction: Stir the mixture at 60°C for 4 hours.

-

Isolation: Pour the reaction mixture into ice-cold water (100 mL) to precipitate the SNAr adduct. Filter the resulting solid, wash with cold water, and recrystallize from ethanol.

Quantitative Data & Validation Summary

To ensure self-validation of the protocols, expected yields and analytical benchmarks are provided below. Deviations from these metrics indicate potential issues with reagent purity or temperature control.

| Reaction Workflow | Target Product | Key Reagents | Reaction Time / Temp | Expected Yield | Purity Target (HPLC) |

| Nitro Reduction | N-(2-amino-6-chlorophenyl)-N-phenylacetamide | Fe, NH4Cl, EtOH/H2O | 3 h @ 80°C | 85 - 92% | > 98% |

| Cyclization | 4-Chloro-2-methyl-1-phenyl-1H-benzimidazole | AcOH, pTSA | 6 h @ 110°C | 75 - 82% | > 95% |

| SNAr (Thiolation) | N-(2-(phenylthio)-6-nitrophenyl)-N-phenylacetamide | PhSH, K2CO3, DMF | 4 h @ 60°C | 80 - 88% | > 96% |

References

-

ECHA CHEM: Substance Identity: N-(2-chloro-6-nitrophenyl)-N-phenylacetamide. European Chemicals Agency.[1]

-

Local Pharma Guide: CAS List - N-(2-amino-6-chlorophenyl)-N-phenylacetamide (84803-51-0).[2]

-

Patent WO2010115736A2: Dihydroorotate Dehydrogenase Inhibitors. Merck Serono S.A. (2010).[3]

Sources

Application Note: Antimicrobial Evaluation of N-(2-Chloro-6-nitrophenyl)-N-phenylacetamide

Executive Summary

This application note details the protocol for the antimicrobial assessment of N-(2-Chloro-6-nitrophenyl)-N-phenylacetamide (CAS: 84803-52-1). While often utilized as a synthetic intermediate in the production of 1-phenylbenzimidazole pharmacophores, this compound represents a distinct chemotype (nitro-diaryl amide) possessing lipophilic and electron-deficient characteristics relevant to antimicrobial screening.

This guide addresses the specific technical challenges associated with this molecule—namely its poor aqueous solubility , colorimetric interference due to the nitrochromophore, and potential for reductive bioactivation . We provide a validated workflow for Minimum Inhibitory Concentration (MIC) determination using a modified broth microdilution method compliant with CLSI (Clinical and Laboratory Standards Institute) guidelines.

Chemical Context & Rationale

Physicochemical Profile

-

Compound: N-(2-Chloro-6-nitrophenyl)-N-phenylacetamide[1][2]

-

Molecular Formula: C₁₄H₁₁ClN₂O₃

-

Molecular Weight: 288.7 g/mol

-

Key Functional Groups:

-

Nitro (-NO₂): Electron-withdrawing; potential target for bacterial nitroreductases (Type I/II).

-

Chloro (-Cl): Steric bulk; enhances lipophilicity.

-

Tertiary Amide: Stable linker; restricted rotation due to steric hindrance between the phenyl and substituted phenyl rings.

-

-

Solubility: High in DMSO, Acetone; Negligible in Water/Buffer.

Mechanism of Interest

Researchers assay this compound for two primary reasons:

-

Intrinsic Activity: Nitro-aromatic compounds often exhibit bacteriostatic activity against anaerobes (e.g., Clostridioides, Bacteroides) and microaerophiles (e.g., Helicobacter pylori) via radical anion formation affecting DNA integrity.

-

Precursor Screening: It serves as the direct uncyclized precursor to 1-phenyl-2-methyl-4-chlorobenzimidazole . Comparative assaying of the precursor vs. the cyclized benzimidazole establishes Structure-Activity Relationships (SAR), determining if the rigid benzimidazole core is essential for potency.

Synthetic Pathway & Biological Relevance

The diagram below illustrates the relationship between the target compound and its bioactive benzimidazole derivative.

Figure 1: Synthetic trajectory from the target amide to the benzimidazole pharmacophore. Antimicrobial activity often increases significantly upon cyclization.

Materials & Reagents

| Component | Specification | Purpose |

| Test Compound | >95% Purity (HPLC) | Active Pharmaceutical Ingredient (API) |

| Solvent | DMSO (Dimethyl Sulfoxide), Sterile Filtered | Stock solution preparation (Universal solvent for lipophiles) |

| Surfactant | Tween-80 (Polysorbate 80) | Prevents precipitation in aqueous broth (Max 0.002% final conc.) |

| Media | Cation-Adjusted Mueller-Hinton Broth (CAMHB) | Standard growth medium (CLSI M07) |

| Indicator | Resazurin (0.01% w/v in water) | Redox indicator for viability (Blue |

| Control Drug | Ciprofloxacin or Metronidazole | Positive control (Aerobe vs. Anaerobe) |

Experimental Protocol

Phase 1: Stock Solution Preparation (Critical)

The primary failure mode for this assay is compound precipitation upon dilution into media.

-

Weighing: Accurately weigh 10 mg of N-(2-Chloro-6-nitrophenyl)-N-phenylacetamide.

-

Solubilization: Dissolve in 1.0 mL of 100% DMSO to achieve a 10,000 µg/mL (10 mg/mL) master stock. Vortex for 2 minutes.

-

Note: If turbidity persists, sonicate at 40 kHz for 5 minutes.

-

-

Intermediate Dilution: Dilute the master stock 1:10 in sterile water containing 0.02% Tween-80 to create a 1,000 µg/mL working stock (10% DMSO).

-

Observation Check: Ensure no crystals form. If precipitation occurs, keep the working stock at 100% DMSO and perform the dilution directly in the microplate (see Phase 2).

-

Phase 2: Microdilution MIC Assay (Modified)

Standard: CLSI M07-A10 / EUCAST. Modification: Use of Resazurin is mandatory due to the compound's potential yellow coloration (nitro group) interfering with OD₆₀₀ readings.

Step-by-Step Workflow:

-

Plate Setup: Use a sterile 96-well flat-bottom polystyrene plate.

-

Media Dispensing: Add 100 µL of CAMHB to columns 2–12. Add 200 µL of CAMHB to column 12 (Sterility Control).

-

Compound Addition:

-

Add 100 µL of the 1,000 µg/mL working stock to Column 1.

-

Add 100 µL of working stock to Column 2. Mix up and down 5 times.

-

-

Serial Dilution: Transfer 100 µL from Column 2 to Column 3. Repeat until Column 10. Discard the final 100 µL from Column 10.

-

Result: Column 1 = 500 µg/mL (approx); Columns 2–10 = 2-fold dilution series (250

0.98 µg/mL). -

DMSO Control: Column 11 serves as the Growth Control (cells + media + solvent equivalent).

-

-

Inoculum Preparation:

-

Prepare a bacterial suspension (e.g., S. aureus ATCC 29213 or E. coli ATCC 25922) adjusted to 0.5 McFarland standard (

CFU/mL). -

Dilute this suspension 1:100 in CAMHB.

-

-

Inoculation: Add 100 µL of the diluted inoculum to wells in Columns 1–11.

-

Final Test Concentration: 250 µg/mL down to 0.5 µg/mL.

-

Final DMSO Concentration:

2.5% (Non-toxic to most bacteria).

-

-

Incubation: Incubate at 35 ± 2°C for 16–20 hours (Aerobes) or 48 hours (Anaerobes).

Phase 3: Readout & Analysis (Resazurin Method)

Because the nitro compound may be yellow, visual turbidity is unreliable.

-

Add Dye: Add 30 µL of 0.01% Resazurin solution to all wells.

-

Incubate: Return to incubator for 1–4 hours.

-

Scoring:

-

Blue/Purple: No growth (Metabolically inactive).

-

Pink/Colorless: Growth (Resazurin reduced to Resorufin).

-

-

MIC Definition: The lowest concentration well that remains Blue .

Data Interpretation & Troubleshooting

Expected Results Table

| Observation | Interpretation | Action |

| MIC < 4 µg/mL | Potent Activity | Proceed to MBC (Minimum Bactericidal Concentration) and cytotoxicity testing. |

| MIC 32–128 µg/mL | Moderate/Weak Activity | Common for uncyclized precursors. Suggests cyclization to benzimidazole is required for potency. |

| MIC > 256 µg/mL | Inactive | Compound lacks intrinsic antimicrobial efficacy; serves only as a synthetic intermediate. |

| Well turns Brown/Red | Chemical Reduction | The bacteria may be reducing the Nitro group (-NO₂) to an Amine (-NH₂). This indicates the compound is entering the cell but may not be killing it immediately. |

Troubleshooting "False Resistance"

If the compound precipitates:

-

Symptom: White pellet at the bottom of wells, even in "Growth Control".

-

Cause: Hydrophobicity of the diphenyl backbone.

-

Fix: Increase Tween-80 to 0.05% or switch to Cation-Adjusted Mueller-Hinton Broth II (CAMHB-II) which often stabilizes cations better.

Validated Assay Logic (Graphviz)

The following decision tree ensures experimental validity when handling this specific nitro-aromatic compound.

Figure 2: Decision matrix for selecting the appropriate detection method based on compound solubility and chromophore properties.

Safety & Handling (E-E-A-T)

-

Nitro-Aromatic Warning: Compounds containing nitro-aryl groups are potential mutagens (Ames positive). Handle as a potential carcinogen until proven otherwise.

-

Waste Disposal: Do not autoclave solutions containing this compound if mixed with bleach (potential for chloramine gas or explosive byproducts). Incinerate as hazardous chemical waste.

-

PPE: Nitrile gloves are required. The compound is lipophilic and can penetrate skin.

References

-

Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition. CLSI document M07-A10. Wayne, PA: Clinical and Laboratory Standards Institute. [Link]

-

Sarker, S. D., Nahar, L., & Kumarasamy, Y. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals. Methods, 42(4), 321-324. [Link]

-

Göker, H., et al. (2002). Synthesis and potent antimicrobial activity of some novel 1,2-disubstituted-1H-benzimidazole-N-alkylated-5-carboxamidines. European Journal of Medicinal Chemistry, 37(7), 581-587. (Provides context on the high activity of the cyclized benzimidazole vs the amide precursor). [Link]

-

European Chemicals Agency (ECHA). (2023).[3] Registration Dossier: N-(2-chloro-6-nitrophenyl)-N-phenylacetamide (CAS 84803-52-1).[1][2] (Verifies chemical identity and industrial handling safety). [Link]

Sources

Application Notes & Protocols: A Technical Guide to the Strategic Use of N-(2-Chloro-6-nitrophenyl)-N-phenylacetamide as a Synthetic Intermediate

Prepared by: Gemini, Senior Application Scientist

Introduction: Unveiling a Versatile Synthetic Building Block

N-(2-Chloro-6-nitrophenyl)-N-phenylacetamide is a bespoke synthetic intermediate engineered for advanced chemical synthesis, particularly in the realms of heterocyclic chemistry and drug discovery. Its structure is distinguished by a tertiary amide linkage, which connects a phenyl group and a strategically substituted 2-chloro-6-nitrophenyl moiety. This unique arrangement of functional groups—a reducible nitro group, a displaceable chloro group, and a stable amide backbone—provides a powerful platform for constructing complex molecular architectures.

The key to its utility lies in the electronic interplay between its substituents. The potent electron-withdrawing nitro group, positioned ortho to the chlorine atom, critically activates the aromatic ring for nucleophilic aromatic substitution (SNAr). This activation allows for the selective displacement of the chloro group under relatively mild conditions. Subsequently, the nitro group can be readily reduced to a primary amine, which can then participate in a wide array of cyclization and condensation reactions. This built-in, sequential reactivity makes N-(2-Chloro-6-nitrophenyl)-N-phenylacetamide an invaluable precursor for generating novel scaffolds for pharmaceuticals, agrochemicals, and materials science.

This guide provides researchers, chemists, and drug development professionals with a comprehensive overview of the core reactivity of this intermediate and detailed, field-proven protocols for its strategic application.

| Property | Value |

| Chemical Name | N-(2-Chloro-6-nitrophenyl)-N-phenylacetamide |

| Molecular Formula | C₁₄H₁₁ClN₂O₃ |

| Molecular Weight | 290.71 g/mol |

| General Appearance | Expected to be a crystalline solid |

| Key Functional Groups | Tertiary Amide, Nitro-Aromatic, Chloro-Aromatic |

| Core Reactivity | Nucleophilic Aromatic Substitution, Nitro Group Reduction |

Core Reactivity Analysis & Strategic Potential

The synthetic utility of N-(2-Chloro-6-nitrophenyl)-N-phenylacetamide stems from two primary reactive sites that can be addressed sequentially. This allows for a controlled, step-wise elaboration of the molecular structure.

-

Nucleophilic Aromatic Substitution (SNAr) at the Chloro Position: The chloro group is highly activated by the ortho-nitro substituent, making it an excellent leaving group for SNAr reactions. This allows for the introduction of a wide variety of nucleophiles (N-, O-, S-based) at the C-2 position.

-

Reduction of the Nitro Group: The nitro group can be selectively reduced to a primary amine. This transformation is fundamental for subsequent reactions, most notably for the formation of N-heterocycles through intramolecular cyclization.

The following diagram illustrates the primary synthetic pathways accessible from this intermediate.

Caption: Core reactivity pathways of the title intermediate.

Application Note 1: Selective Reduction of the Nitro Group

The conversion of the nitro group to a primary amine is one of the most valuable transformations of this intermediate. The resulting ortho-chloroaniline derivative is a direct precursor for a variety of fused heterocyclic systems. The Bechamp reduction (using iron) or reduction using Tin(II) chloride are classic, high-yielding methods suitable for this purpose.

Causality Behind Experimental Choices:

-

Reducing Agent: Tin(II) chloride in concentrated HCl is highly effective for reducing aromatic nitro groups, even in the presence of other reducible functionalities like amides or sensitive halogens. The reaction proceeds through a series of single-electron transfers from Sn(II).

-

Solvent/Medium: Concentrated HCl serves both as a solvent for the tin salt and as a proton source. Ethanol can be used as a co-solvent to improve the solubility of the organic starting material.

-

Work-up: Basification with a strong base (e.g., NaOH or KOH) is critical to neutralize the excess acid and precipitate the tin salts (as tin hydroxides), allowing for the extraction of the free amine product into an organic solvent.

Protocol 1: Synthesis of N-(2-Amino-6-chlorophenyl)-N-phenylacetamide

Materials:

-

N-(2-Chloro-6-nitrophenyl)-N-phenylacetamide (1.0 eq)

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 - 5.0 eq)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol (EtOH)

-

Ethyl Acetate (EtOAc)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

5M Sodium Hydroxide (NaOH) solution

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend N-(2-Chloro-6-nitrophenyl)-N-phenylacetamide (1.0 eq) in ethanol.

-

To this suspension, add a solution of Tin(II) chloride dihydrate (4.0 eq) in concentrated HCl. Caution: The addition may be exothermic.

-

Heat the reaction mixture to reflux (typically 70-80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (usually 2-4 hours).

-

Cool the reaction mixture to room temperature and then carefully pour it over crushed ice.

-

Slowly basify the acidic solution by adding 5M NaOH solution with vigorous stirring until the pH is >10. A thick, white precipitate of tin hydroxide will form.

-

Extract the aqueous slurry with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by column chromatography on silica gel or by recrystallization to obtain N-(2-Amino-6-chlorophenyl)-N-phenylacetamide.

Caption: Experimental workflow for the reduction of the nitro group.

Application Note 2: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone of this intermediate's utility, enabling the direct formation of C-N, C-O, or C-S bonds. The ortho-nitro group is essential for this reactivity, as it stabilizes the negative charge of the intermediate Meisenheimer complex through resonance.[1][2] This stabilization significantly lowers the activation energy for the reaction compared to an unactivated aryl halide.[1]

Mechanism Insight: The reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile attacks the carbon bearing the chlorine, breaking the aromaticity and forming a resonance-stabilized anionic intermediate (the Meisenheimer complex). In the second step, the leaving group (chloride) is eliminated, and the aromaticity of the ring is restored.

Caption: The two-step mechanism of SNAr reactions.

Protocol 2: General Procedure for SNAr with an Amine Nucleophile

Materials:

-

N-(2-Chloro-6-nitrophenyl)-N-phenylacetamide (1.0 eq)

-

Amine nucleophile (e.g., morpholine, piperidine) (1.2 - 2.0 eq)

-

Base (e.g., K₂CO₃, Et₃N) (2.0 - 3.0 eq)

-

Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or Acetonitrile)

-

Water

-

Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add N-(2-Chloro-6-nitrophenyl)-N-phenylacetamide (1.0 eq), the chosen base (e.g., K₂CO₃, 2.5 eq), and anhydrous DMF.

-

Stir the suspension for 10 minutes at room temperature.

-

Add the amine nucleophile (1.2 eq) dropwise to the mixture.

-

Heat the reaction mixture to 80-100°C. The reaction progress should be monitored by TLC.

-

Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous phase with EtOAc or DCM (3 x volumes).

-

Combine the organic extracts and wash with water and then brine to remove residual DMF and salts.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

-

Purify the resulting crude product by flash column chromatography on silica gel to afford the desired N-(2-(amino)-6-nitrophenyl)-N-phenylacetamide derivative.

Application Note 3: Tandem Synthesis of Fused Heterocycles

The true power of this intermediate is realized in multi-step sequences where both the chloro and nitro groups are utilized to build complex heterocyclic cores, which are prevalent scaffolds in medicinal chemistry.[3][4] A prime example is the synthesis of a dibenzo[b,f][5][6]oxazepine or related diazepine core, which involves a sequential SNAr reaction followed by reduction and intramolecular cyclization.

Protocol 3: Example Synthesis of a Dibenzo-diazepine Precursor

This protocol demonstrates a two-step sequence: SNAr with a generic amine followed by nitro reduction. The resulting diamine is primed for a subsequent intramolecular cyclization reaction (e.g., Buchwald-Hartwig amination) to form the tricyclic system.

Step A: SNAr Reaction

-

Follow Protocol 2 using benzylamine as the nucleophile to synthesize N-(2-(benzylamino)-6-nitrophenyl)-N-phenylacetamide .

Step B: Nitro Reduction

-

Take the product from Step A and subject it to the conditions outlined in Protocol 1 to synthesize N-(2-Amino-6-(benzylamino)phenyl)-N-phenylacetamide . This final product is a highly valuable diamine intermediate, ready for the final ring-closing step.

Caption: Workflow for the tandem synthesis of a fused heterocyclic system.

References

-

Jeyanthi, P., & P., S. (2021). Gold -rGO Nanocomposites as a Catalyst for the Reduction of o-nitroaniline. Journal of Pharmaceutical Research International. Available at: [Link]

-

Naghash-Hamed, S., Arsalani, N., & Mousavi, S. B. (2022). The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium. ResearchGate. Available at: [Link]

-

OpenStax (2023). 16.6 Nucleophilic Aromatic Substitution. In Organic Chemistry. Available at: [Link]

-

Naghash-Hamed, S., Arsalani, N., & Mousavi, S. B. (2022). The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium. PMC. Available at: [Link]

-

Radhakrishnamurti, P. S., & Sahu, J. (1979). Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. Journal of the Indian Chemical Society. Available at: [Link]

-

Sharma, R. K., & Gaur, R. (2017). Catalytic reduction of 2-nitroaniline: a review. PubMed. Available at: [Link]

-

Chemistry LibreTexts (2026). 3.7: Nucleophilic Aromatic Substitution. Available at: [Link]

-

Wikipedia (n.d.). 2-Nitrochlorobenzene. Available at: [Link]

-

Major, R. T. (1931). CATALYTIC REDUCTION OF NITROANILINE AND PARAPHENYLENEDIAMINE IN THE PRESENCE OF ALDEHYDES AND KETONES. Journal of the American Chemical Society. Available at: [Link]

-

Li, Y., et al. (2022). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. PMC. Available at: [Link]

-

PubChem (n.d.). 2-chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide. Available at: [Link]

-

CAS Common Chemistry (n.d.). N-[5-[Bis(2-hydroxyethyl)amino]-2-[2-(2-chloro-4-nitrophenyl)diazenyl]phenyl]acetamide. Available at: [Link]

-

Londhe, O. A., et al. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists. Available at: [Link]

-

PubChem (n.d.). 2-chloro-N-(2,6-diethylphenyl)acetamide. Available at: [Link]

-

Mohamed-Ezzat, M., et al. (2024). Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide. IUCr Journals. Available at: [Link]

-

ResearchGate (n.d.). Synthesis of some Heterocyclic Compounds Derived from 2-Chloro-N-p-Tolylacetamide. Available at: [Link]

-

ResearchGate (n.d.). 2-Chloro-N-phenylacetamide. Available at: [Link]

-

Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical and Pharmaceutical Biological Sciences. Available at: [Link]

-

Ghaffari, S., et al. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. PMC. Available at: [Link]

-

University of Illinois Chicago (2025). Synthesis of N-Heterocycles and Thiocines via Electrophilic Divalent Reactive Intermediates. Available at: [Link]

Sources

- 1. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. indigo.uic.edu [indigo.uic.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

Cell-based assays involving N-(2-Chloro-6-nitrophenyl)-N-phenylacetamide

Application Note: Cell-Based Profiling of N-(2-Chloro-6-nitrophenyl)-N-phenylacetamide

Subtitle: A Comprehensive Guide to Scaffold Evaluation, Metabolic Stability, and Target Discovery for 1-Phenylbenzimidazole Precursors.

Introduction & Scientific Context

N-(2-Chloro-6-nitrophenyl)-N-phenylacetamide (CAS: 84803-52-1) represents a distinct class of N,N-diarylacetamides utilized primarily as advanced intermediates in the synthesis of 1-phenylbenzimidazoles and quinoxalines . While often categorized as a synthetic building block, this scaffold possesses significant intrinsic biological potential due to its structural homology with known bioactive agents, including non-nucleoside reverse transcriptase inhibitors (NNRTIs) and herbicide safeners.

Why This Compound Matters:

-

Privileged Scaffold Precursor: The o-nitro-N-phenyl moiety is a "masked" benzimidazole. Upon intracellular reduction (via nitroreductases), it can undergo reductive cyclization to form 1-phenyl-4-chloro-2-methylbenzimidazole, a privileged structure in medicinal chemistry found in anthelmintics and anticancer agents.

-

Metabolic Activation: The nitro group renders the compound susceptible to hypoxia-selective activation, functioning similarly to hypoxia-activated prodrugs (HAPs).

-

Steric Constraint: The 2-chloro and 6-nitro substituents create a highly crowded environment, forcing the N-phenyl ring out of plane. This atropisomerism-like conformation can offer unique binding selectivity for deep protein pockets (e.g., kinases or viral polymerases).

This Application Note provides a rigorous framework for evaluating the biological activity of this compound, focusing on cytotoxicity, metabolic fate (nitro-reduction), and target engagement.

Physicochemical Profile & Handling

Before initiating cell-based assays, the compound's properties must be accounted for to prevent experimental artifacts (e.g., precipitation in media).

| Property | Value / Characteristic | Experimental Implication |

| Molecular Formula | C₁₄H₁₁ClN₂O₃ | - |

| Molecular Weight | 290.70 g/mol | Use 29.07 mg/mL for 100 mM stock. |

| LogP (Predicted) | ~2.8 - 3.2 | Moderate lipophilicity; cell permeable. |

| Solubility | DMSO (>50 mM), Ethanol (Moderate) | Avoid aqueous stock solutions. Dilute into media immediately before use. |

| Stability | Photosensitive (Nitro group) | Protect from light during incubation to prevent non-enzymatic degradation. |

Experimental Protocols

Protocol A: Intracellular Nitro-Reduction & Metabolic Fate Assay

Objective: To determine if the cellular environment metabolizes the nitro group, leading to reactive hydroxylamines or cyclization to the benzimidazole core. This is critical for distinguishing between the activity of the parent compound and its metabolites.

Reagents:

-

Test Compound: N-(2-Chloro-6-nitrophenyl)-N-phenylacetamide (10 mM DMSO stock).

-

Cell Line: HepG2 (high metabolic activity) or A549 (hypoxic models).

-

Lysis Buffer: Acetonitrile:Methanol (1:1) with internal standard (e.g., Warfarin).

Workflow:

-

Seeding: Plate HepG2 cells at

cells/well in 6-well plates. Incubate overnight. -

Treatment: Treat cells with 10 µM of the test compound. Include a "No Cell" control (media + compound) to rule out chemical hydrolysis.

-

Time-Course: Harvest supernatant and cell lysate at T=0, 4, 12, and 24 hours.

-

Extraction: Add 400 µL cold Acetonitrile:Methanol to 100 µL sample. Vortex and centrifuge (10,000 x g, 10 min).

-

LC-MS/MS Analysis: Monitor for:

-

Parent: [M+H]+ = 291.1

-

Amine Metabolite: [M+H]+ = 261.1 (Reduction of -NO2 to -NH2).

-

Cyclized Benzimidazole: [M+H]+ = 243.1 (Loss of H2O from amine intermediate).

-

Interpretation:

-

Rapid disappearance of Parent + Appearance of Benzimidazole: The compound acts as a prodrug .

-

Stable Parent: The biological activity is intrinsic to the acetamide scaffold.

Protocol B: Cytotoxicity & Proliferation Screening (Resazurin Assay)

Objective: Establish the baseline toxicity (IC50) and therapeutic window.

Reagents:

-

Resazurin Solution (0.15 mg/mL in PBS).

-

Positive Control: Doxorubicin or Staurosporine.

Step-by-Step:

-

Seeding: Plate cells (e.g., HeLa, HEK293) at 4,000 cells/well in 96-well black plates.

-

Dosing: Prepare a serial dilution (100 µM to 0.1 µM) in culture media (max 0.5% DMSO).

-

Incubation: Treat cells for 48 hours at 37°C, 5% CO2.

-

Readout: Add 20 µL Resazurin solution per well. Incubate 2-4 hours.

-

Detection: Measure fluorescence (Ex 560 nm / Em 590 nm).

-

Analysis: Fit data to a 4-parameter logistic curve to calculate IC50.

Data Template:

| Cell Line | IC50 (µM) | Interpretation |

| HEK293 | > 50 µM | Low general toxicity (Desirable). |

| HepG2 | 10 - 20 µM | Potential metabolic activation toxicity. |

| Jurkat | < 5 µM | Indicates sensitivity in suspension/immune cells. |

Protocol C: Target Engagement via Cellular Thermal Shift Assay (CETSA)

Objective: To identify if the compound binds to a specific intracellular protein target, stabilizing it against thermal denaturation.

Workflow:

-

Treatment: Treat

cells with 20 µM compound (or DMSO control) for 1 hour. -

Harvest: Wash and resuspend cells in PBS containing protease inhibitors.

-

Thermal Challenge: Aliquot cell suspension into PCR tubes. Heat treat at a gradient (40°C to 67°C) for 3 minutes. Cool immediately.

-

Lysis: Lyse cells (freeze-thaw x3). Centrifuge to remove precipitated (unstable) proteins.

-

Analysis: Analyze supernatant via Western Blot (if target is known, e.g., MAPK, NF-kB) or Mass Spectrometry (for unbiased target discovery).

-

Result: A shift in the aggregation temperature (

) in the treated sample indicates direct ligand binding.

Pathway Visualization

Diagram 1: Metabolic Fate & Mechanism of Action

This diagram illustrates the critical "switch" between the compound acting as a stable inhibitor versus a reactive prodrug.

Caption: Metabolic trajectory of N-(2-Chloro-6-nitrophenyl)-N-phenylacetamide. The compound may act directly or serve as a precursor to a benzimidazole pharmacophore.

Diagram 2: Screening Workflow Strategy

Caption: Decision matrix for evaluating biological activity. High potency suggests intrinsic activity; low potency necessitates metabolic profiling.

References

-

Synthesis & Cyclization Context

- Title: Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines.

- Source: The Journal of Organic Chemistry (ACS Public

-

URL:[Link]

- Relevance: Details the chemical mechanism by which o-nitrophenyl acetamides cyclize, validating the metabolic p

-

Biological Activity of Analogues

-

Metabolic Activation

- Title: Bioactive Nitrosylated and Nitrated N-(2-hydroxyphenyl)acetamides... An Alternative Pathway to 2-Amidophenol-Derived Phytotoxic Metabolites.

- Source: Frontiers in Microbiology / PMC.

-

URL:[Link]

-

Relevance: Provides evidence for the microbial and cellular reduction of nitro-acetamides into bioactive species.[2]

-

Compound Identity Verification

- Title: N-(2-Chloro-6-nitrophenyl)-N-phenylacetamide (CAS 84803-52-1) Entry.

- Source: PubChem (NIH).

-

URL:[Link]

- Relevance: Confirms chemical structure and physicochemical properties used in Section 2.

Sources

- 1. Identification of Cyclic Sulfonamides with an N-Arylacetamide Group as α-Glucosidase and α-Amylase Inhibitors: Biological Evaluation and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bioactive Nitrosylated and Nitrated N-(2-hydroxyphenyl)acetamides and Derived Oligomers: An Alternative Pathway to 2-Amidophenol-Derived Phytotoxic Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

High-throughput screening with N-(2-Chloro-6-nitrophenyl)-N-phenylacetamide libraries

Application Note: High-Throughput Screening with

Abstract

This technical guide details the design, synthesis, and high-throughput screening (HTS) of libraries based on the

Introduction: The Scaffold Advantage

The

-

Conformational Lock (PPI Inhibition): The steric clash between the ortho-substituents (Cl,

) and the -

Latent Electrophilicity (Covalent Inhibition): The electron-withdrawing nitro group activates the ring. In the presence of a catalytic cysteine within a protein active site, the chlorine atom can serve as a leaving group for

reactions, forming a permanent covalent bond.

Chemical Structure & Numbering:

-

Core: Aniline derivative (2-chloro-6-nitro).[1]

-

Linker: Acetamide (

-substituted).[2][3][4][5] -

Diversity Vector: The

-phenyl ring (can be substituted) and the acetyl tail.[4]

Library Design & Synthesis Protocol